B1578067 Beta-defensin 38

Beta-defensin 38

Cat. No.: B1578067
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-defensin 38 is a cationic host defense peptide that plays a crucial role in the innate immune system . As a member of the β-defensin family, it is a small, cysteine-rich cationic peptide characterized by a triple-stranded β-sheet structure stabilized by three conserved disulfide bonds (Cys1-Cys5, Cys2-Cys4, Cys3-Cys6) . These peptides are primarily expressed by epithelial cells and neutrophils, serving as a first line of defense at mucosal surfaces such as the respiratory and gastrointestinal tracts . The biological functions of this compound are multifaceted. It exhibits broad-spectrum, direct antimicrobial activity against bacteria, viruses, and fungi . Its cationic nature facilitates an electrostatic attraction to negatively charged microbial membranes, leading to membrane disruption and cell death . Beyond direct microbicidal activity, this compound also acts as a critical immunomodulator. It functions as a chemoattractant for immune cells like dendritic cells and T-cells, bridging the innate and adaptive immune responses . This peptide may also play roles in wound healing, cell differentiation, and maintaining gut microbial homeostasis . In research, this compound is an essential tool for investigating host-pathogen interactions, the mechanisms of cationic antimicrobial peptides, and the regulation of innate immunity . Its study provides valuable insights into developing novel therapeutic strategies to combat antibiotic-resistant infections and modulate immune responses . This product is For Research Use Only. Not for use in diagnostic or therapeutic procedures involving humans.

Properties

bioactivity

Antibacterial

sequence

IGPDTKKCVQRKNACHYFECPWLYYSVGTCYKGKGKCCQKRY

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

BD-38 exhibits significant antimicrobial properties against a range of pathogens, including bacteria, fungi, and viruses. Its mechanism of action involves:

  • Membrane Disruption : BD-38 can insert into the membranes of pathogens, leading to cell lysis. This is primarily due to its cationic nature, which allows it to interact with the negatively charged components of microbial membranes .
  • Inhibition of Cell Wall Synthesis : Similar to other defensins, BD-38 may inhibit the synthesis of bacterial cell walls, contributing to its bactericidal effects .

Immunomodulatory Functions

Beyond its antimicrobial activity, BD-38 plays a crucial role in modulating immune responses:

  • Chemotactic Properties : BD-38 can attract immune cells to sites of infection or inflammation, enhancing the host's immune response .
  • Regulation of Inflammatory Responses : It has been shown to influence the expression of pro-inflammatory cytokines and chemokines, thereby playing a role in controlling inflammation .

Therapeutic Potential

The therapeutic applications of BD-38 are being actively researched:

  • Wound Healing : Due to its antimicrobial and immunomodulatory properties, BD-38 is being investigated for its potential in promoting wound healing and preventing infections in chronic wounds .
  • Treatment of Inflammatory Diseases : BD-38 may have applications in treating conditions such as atopic dermatitis and other inflammatory diseases by modulating local immune responses and enhancing barrier function .

Case Studies and Research Findings

Several studies have highlighted the potential applications of BD-38:

StudyFindings
Nature Review (2023)Discusses the role of defensins in host defense mechanisms and their therapeutic potential in various diseases .
Frontiers in Immunology (2019)Explores how β-defensins regulate microbiome diversity and contribute to immune homeostasis .
PLOS ONE (2015)Investigates the antimicrobial activity of defensin analogs and their implications for clinical applications .

Chemical Reactions Analysis

Disulfide Bond Formation

A defining characteristic of Beta-defensin 38 is its structure, which includes a linear sequence of amino acids folded into a compact conformation stabilized by disulfide bonds between cysteine residues. The presence of these bonds is crucial for maintaining its biological activity.

Oxidative Folding

Oxidative folding is essential for forming disulfide bonds between cysteine residues. This process typically involves incubating the linear precursor in an oxidizing environment.

Key considerations during oxidative folding:

  • Control of Conditions: Carefully controlling pH and temperature to facilitate disulfide bond formation without causing aggregation or misfolding.

  • Monitoring Reactions: Using analytical techniques like mass spectrometry and RP-HPLC to confirm product identity and purity.

Mechanism of Antimicrobial Action

This compound exerts its antimicrobial effects through several steps:

  • Binding to Microbial Membranes: The cationic nature of this compound allows it to bind to negatively charged components on bacterial surfaces.

  • Membrane Disruption: this compound can induce pore formation in bacterial membranes, leading to cell lysis.

  • Immune Modulation: It may modulate immune responses by attracting immune cells to sites of infection.

Studies have shown that this compound can inhibit bacterial growth at micromolar concentrations, demonstrating its potency as an antimicrobial agent.

Key Chemical Reactions

This compound undergoes several chemical reactions that are critical to its function as an antimicrobial agent. These reactions primarily involve the formation and stabilization of its three-dimensional structure through disulfide bonds.

ReactionDescriptionAnalytical Techniques
Disulfide Bond FormationInvolves the oxidation of cysteine residues to form disulfide bridges, which are essential for the peptide's structural integrity and biological activity.Mass spectrometry and RP-HPLC are used to monitor the formation of disulfide bonds and confirm the identity and purity of the product.
Solid-Phase Peptide Synthesis (SPPS)Sequential addition of protected amino acids to a growing peptide chain on a solid support. The Fmoc protection strategy is commonly employed, involving deprotection of the amino group followed by coupling with the next amino acid.HPLC is used to purify the synthesized peptides, ensuring high control over the peptide sequence and modifications.

Factors Influencing Activity

Several factors influence the antimicrobial activity of this compound:

  • Concentration: The effectiveness of this compound is concentration-dependent.

  • pH: Extreme pH levels can affect the stability and activity of the peptide.

  • Ionic Strength: The ionic strength of the environment can influence its interaction with microbial membranes.

Immunomodulatory Effects

Beta-defensins, including this compound, can act as immunomodulators, influencing both pro-inflammatory and anti-inflammatory responses .

  • Pro-inflammatory Effects: Beta-defensins can induce the expression of pro-inflammatory mediators and enhance the production of cytokines .

  • Anti-inflammatory Effects: They can also suppress neutrophil apoptosis and reduce inflammation under certain conditions .

The dichotomous responses of beta-defensins depend on factors such as concentration, the type of immune cells involved, and the presence of other stimuli .

This compound, like other beta-defensins, plays a crucial role in innate immunity and host defense. Its synthesis, disulfide bond formation, and antimicrobial mechanisms involve complex chemical reactions that contribute to its function. Further research into these aspects can provide valuable insights into its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Beta-Defensins

Gene Structure and Copy Number Variation (CNV)

Beta-defensin genes are clustered on chromosome 8p23.1 and exhibit significant CNV across populations . For example:

  • BD2 (DEFB4A): CNV correlates with mRNA expression and antimicrobial activity in vitro.
Table 1: Genomic and Expression Features of Beta-Defensins
Beta-Defensin Chromosomal Location CNV Association Tissue Expression
BD1 (DEFB1) 8p23.1 Not reported Kidney, epithelial cells
BD2 (DEFB4A) 8p23.1 COPD risk Lung, intestine, skin
BD3 (DEFB103) 8p23.1 Not reported Bone marrow, lymphoid tissues
BD38 8p23.1 (inferred) Unknown Undetermined

Functional Roles in Immunity

Beta-defensins exhibit dual roles as antimicrobial agents and immune modulators:

  • BD2 and BD3 : Activate CCR6 and CCR2 receptors on dendritic and T cells, bridging innate and adaptive immunity . BD3 also suppresses inflammation via IL-10 induction .
  • BD4 : Overexpressed in lung tumors, suggesting a role in cancer immunity .
Table 2: Immune Functions of Beta-Defensins
Beta-Defensin Antimicrobial Activity Chemotactic Receptor Disease Association
BD1 Broad-spectrum CCR6 Renal infections
BD2 Anti-Pseudomonas CCR2, CCR6 COPD, lung cancer
BD3 Anti-fungal CCR2 Immunosuppression
BD38 Hypothesized Unknown Undetermined

Tissue-Specific Expression and Inducibility

  • BD2: Induced in lung epithelium during Pseudomonas aeruginosa infection .
  • Enteric Beta-Defensin (EBD) : Expressed in bovine intestinal crypts and induced 10-fold during Cryptosporidium parvum infection .
  • BD38 : Expression patterns are unreported, but conserved promoter elements may suggest inducibility by pathogens or inflammation.

Evolutionary Conservation

Beta-defensins show cross-species conservation:

  • Porcine Beta-Defensins : Share closer phylogenetic relationships with human homologs than with each other, indicating functional conservation .
  • BD38 : Likely evolved through gene duplication, a common mechanism in beta-defensin diversification .

Preparation Methods

Recombinant Expression in Escherichia coli

One of the most established methods for producing beta-defensins, including beta-defensin 38, is recombinant expression in Escherichia coli (E. coli). This approach allows for the production of large quantities of peptide but requires careful strategies to overcome toxicity and solubility issues.

Key Steps:

  • Gene Design and Cloning: The gene encoding this compound is codon-optimized for expression in E. coli and synthesized by PCR methods. To improve expression and reduce toxicity to host cells, the defensin gene is often fused to a carrier protein such as ketosteroid isomerase (KSI), which promotes inclusion body formation, thus sequestering the peptide in an inactive form during expression.

  • Expression Conditions: Transformed E. coli cells are grown in rich media (e.g., 2YT) with antibiotic selection. Expression is induced at mid-log phase (OD600 ~0.5) using isopropyl-β-D-thiogalactopyranoside (IPTG) and continued for several hours at 37°C.

  • Inclusion Body Isolation: Cells are harvested and lysed enzymatically and chemically (lysozyme, detergents, DNase). Inclusion bodies containing the fusion protein are isolated by centrifugation and washed with buffers containing guanidine hydrochloride and detergents to remove contaminants.

  • Fusion Protein Purification: The fusion protein is purified using affinity chromatography, typically nickel-nitrilotriacetic acid (Ni-NTA) resin exploiting a His-tag engineered into the fusion construct.

  • Chemical Cleavage: The mature this compound peptide is released from the fusion partner by cyanogen bromide (CNBr) cleavage at methionine residues introduced strategically in the fusion construct. This step requires acidic conditions (pH ~1) and protection from light and oxygen.

  • Peptide Purification: The cleaved peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 columns and acetonitrile gradients. Fractions are analyzed by SDS-PAGE and mass spectrometry to confirm purity and identity.

  • Oxidation and Folding: The purified peptide is reduced and then oxidized to form the correct intramolecular disulfide bonds critical for biological activity. This can be achieved by treatment with reducing agents like tris(2-carboxyethyl)phosphine (TCEP) followed by controlled air oxidation or redox buffer systems.

Advantages and Challenges:

  • High yield of peptide is possible.
  • Fusion strategy mitigates toxicity to E. coli.
  • Chemical cleavage adds complexity and cost.
  • Proper folding and disulfide bond formation are critical for activity.

This method has been demonstrated effectively for human beta-defensin 2 and is applicable to this compound due to structural similarities.

Chemical Synthesis via Solid-Phase Peptide Synthesis

Chemical synthesis is another widely used method, especially for shorter peptides like beta-defensins.

Key Steps:

  • Automated Synthesis: this compound peptides are synthesized using automated solid-phase peptide synthesizers employing standard 9-fluorenylmethoxycarbonyl (Fmoc) chemistry.

  • Purification: Crude peptides are purified by preparative RP-HPLC with gradients of water and acetonitrile containing trifluoroacetic acid (TFA). Purity is assessed by analytical HPLC and liquid chromatography-mass spectrometry (LC-MS).

  • Labeling (Optional): For functional studies, peptides can be conjugated at the N-terminus with fluorescent dyes such as rhodamine B during synthesis.

  • Folding: Synthetic peptides require oxidative folding to form the correct disulfide bonds. This is typically done post-purification under controlled redox conditions.

Advantages and Challenges:

  • Precise control over peptide sequence and modifications.
  • Suitable for producing peptides with non-natural amino acids or labels.
  • Limited by peptide length and cost for large-scale production.
  • Folding to the native structure can be challenging.

This method has been successfully applied to beta-defensin 3 and is adaptable for this compound.

Recombinant Expression in Yeast Systems

Yeast expression systems such as Pichia pastoris have been used to produce recombinant beta-defensin fusion proteins.

Key Steps:

  • Genetic Engineering: Fusion constructs combining this compound with human serum albumin (HSA) or other carrier proteins are generated by DNA recombination.

  • Expression: The engineered genes are introduced into Pichia pastoris, which secretes the fusion proteins into the culture medium.

  • Purification: Secreted proteins are purified using affinity chromatography (e.g., His-tag purification) and characterized by SDS-PAGE and Western blot.

  • Yield: Reported yields for similar fusion proteins are in the range of 20-25 mg/L culture.

Advantages and Challenges:

  • Eukaryotic system allows post-translational modifications.
  • Secreted expression simplifies purification.
  • Fusion to albumin improves solubility and stability.
  • Requires optimization for expression levels and folding.

This approach has been demonstrated for albumin-integrated beta-defensin constructs, which may be adapted for this compound.

Summary Table of Preparation Methods

Preparation Method Host/System Key Features Advantages Challenges
Recombinant Expression in E. coli E. coli Fusion to KSI, inclusion bodies, CNBr cleavage High yield, cost-effective Toxicity, complex cleavage & folding
Chemical Synthesis Automated peptide synthesizer Fmoc chemistry, RP-HPLC purification Precise control, labeling possible Costly, folding complexity
Recombinant Expression in Yeast Pichia pastoris Fusion with human serum albumin, secreted expression Eukaryotic folding, secretion Lower yield, expression optimization

Research Findings and Considerations

  • Disulfide Bond Formation: this compound contains six conserved cysteines forming three intramolecular disulfide bonds essential for structural stability and antimicrobial activity. Proper folding during or after purification is critical.

  • Fusion Protein Strategy: Use of fusion partners such as KSI or albumin reduces toxicity during expression and enhances solubility, but requires additional cleavage steps for mature peptide recovery.

  • Purity and Activity: Preparative RP-HPLC combined with mass spectrometry and SDS-PAGE ensures high purity (>90%) of the peptide, which correlates with biological activity.

  • Yield Optimization: Codon optimization, expression conditions, and host strain selection are crucial for maximizing yield in recombinant systems.

  • Alternative Systems: Cell-free expression systems and yeast hosts offer emerging alternatives to bacterial expression, potentially simplifying folding and post-translational modifications.

Q & A

Basic Research Questions

Q. What are the primary biological functions of Beta-defensin 38, and what experimental approaches are used to validate these functions?

  • Methodological Answer : this compound's roles in antimicrobial activity and immune modulation are typically validated through:

  • In vitro assays: Broth microdilution or radial diffusion assays to measure antimicrobial efficacy against pathogens like Staphylococcus aureus .
  • Gene knockout models: CRISPR-Cas9-mediated deletion in cell lines or animal models to observe phenotypic changes in immune responses .
  • Expression profiling: RNA-seq or qPCR to correlate this compound levels with immune activation markers .
    • Key Consideration : Ensure reproducibility by documenting protocols for buffer composition, pathogen strains, and statistical thresholds for significance .

Q. Which tissues or cell types exhibit significant expression of this compound, and what techniques are optimal for quantifying its expression levels?

  • Methodological Answer : Prioritize tissues with mucosal or epithelial barriers (e.g., skin, lung, gastrointestinal tract) using:

  • Immunohistochemistry (IHC): Localize protein expression in tissue sections .
  • ELISA: Quantify secreted this compound in biological fluids (e.g., saliva, serum) .
  • Single-cell RNA sequencing: Identify cell-type-specific expression patterns .
    • Data Validation : Cross-validate results with orthogonal methods (e.g., Western blot for protein confirmation) to address antibody specificity issues .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding this compound's role in specific immune pathways, and what statistical methods are recommended for such meta-analyses?

  • Methodological Answer :

  • Systematic review frameworks: Use PRISMA guidelines to aggregate studies, assess heterogeneity, and identify confounding variables (e.g., differences in sample demographics or assay conditions) .
  • Meta-regression: Statistically model variables like dosage, experimental model (in vitro vs. in vivo), and publication bias to reconcile discrepancies .
  • Pathway analysis tools: Apply STRING or KEGG to map this compound's interactions across studies and identify consensus signaling pathways .
    • Example Data Conflict : Discrepancies in pro-inflammatory vs. anti-inflammatory roles may arise from tissue-specific isoforms or post-translational modifications .

Q. What are the critical considerations when designing in vivo studies to investigate this compound's therapeutic potential, particularly in optimizing dosage and delivery mechanisms?

  • Methodological Answer :

  • Dosage optimization: Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to establish dose-response curves and minimize off-target effects .
  • Delivery systems: Test nanoparticle encapsulation or liposomal formulations to enhance peptide stability in systemic circulation .
  • Ethical and translational rigor: Adhere to ARRIVE guidelines for animal studies, including sample size justification and blinding protocols .
    • Data Table :
Delivery MethodBioavailability (%)Half-Life (hr)Key Reference
Free peptide15–201.5
Liposomal45–604.2

Q. How should researchers address variability in this compound measurement across different immunoassays, and what validation steps ensure data reliability?

  • Methodological Answer :

  • Assay standardization: Use recombinant this compound as a reference standard to calibrate ELISA or multiplex assays .
  • Inter-laboratory validation: Participate in ring trials to assess reproducibility across platforms (e.g., Luminex vs. Meso Scale Discovery) .
  • Data normalization: Report concentrations relative to housekeeping proteins (e.g., beta-actin) or total protein content to control for technical variability .

Methodological Best Practices

  • Literature Review : Use aggregated search strategies (e.g., Boolean operators in PubMed: "this compound" AND (antimicrobial OR "immune response") NOT review) to avoid bias and ensure comprehensive coverage .
  • Data Sharing : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for depositing raw RNA-seq data in repositories like GEO or PRIDE .
  • Ethical Compliance : For human tissue studies, obtain informed consent and anonymize donor metadata to comply with GDPR or HIPAA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.